molecular formula C11H17NO3 B13051326 (1S,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13051326
M. Wt: 211.26 g/mol
InChI Key: KDODDHUBUQANBT-RDDDGLTNSA-N
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Description

(1S,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1S,2R) enantiomer.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Uniqueness

(1S,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomers. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1

InChI Key

KDODDHUBUQANBT-RDDDGLTNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)OC)OC)N)O

Origin of Product

United States

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